Methyl 2-(bromomethyl)acrylate

Catalog No.
S795643
CAS No.
4224-69-5
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)acrylate

CAS Number

4224-69-5

Product Name

Methyl 2-(bromomethyl)acrylate

IUPAC Name

methyl 2-(bromomethyl)prop-2-enoate

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3

InChI Key

CFTUQSLVERGMHL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC(=O)C(=C)CBr

The exact mass of the compound Methyl 2-(bromomethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-(bromomethyl)acrylate (MBMA, CAS 4224-69-5) is a highly reactive, bifunctional allylic bromide and Michael acceptor widely procured for advanced polymer synthesis and small-molecule functionalization . Featuring both a bromomethyl group for rapid nucleophilic substitution and an electron-deficient acrylate double bond for conjugate additions, MBMA serves as a premium addition-fragmentation chain transfer agent in conventional and living radical polymerizations[1]. In industrial and academic settings, it is primarily selected to synthesize α-bromo- and ω-vinyl-functionalized macromonomers, particularly poly(methyl methacrylate) (PMMA) and polystyrene derivatives, where it enables precise control over polymer architecture [1]. Furthermore, its ester-protected structure makes it an ideal electrophile for transition-metal-catalyzed allylations and heterocycle synthesis without the side reactions associated with free carboxylic acids[2].

Procuring generic substitutes like ethyl 2-(bromomethyl)acrylate (EBMA), 2-(bromomethyl)acrylic acid (BMAA), or simple allyl bromide introduces critical workflow and performance penalties. In PMMA macromonomer synthesis, substituting MBMA with EBMA embeds an ethyl ester 'defect' at the polymer chain end, disrupting the structural homogeneity of the methyl methacrylate backbone and potentially altering the thermal or solubility profile of the resulting graft copolymers [1],. Utilizing the free acid, BMAA, introduces acidic protons that poison transition-metal catalysts in Atom Transfer Radical Polymerization (ATRP) and trigger unwanted side reactions during basic alkylations, necessitating costly and time-consuming protection-deprotection steps [2]. Furthermore, while cheaper agents like allyl bromide can initiate chain transfer, their fragmentation rates relative to propagation are significantly slower than MBMA, leading to broader polydispersity and incomplete end-group functionalization in controlled radical polymerizations [1].

Chain Transfer Efficiency and Polymer Homogeneity in PMMA Synthesis

In bulk polymerization of methyl methacrylate (MMA), MBMA demonstrates exceptional performance as an addition-fragmentation chain transfer agent. Quantitative analysis reveals that MBMA achieves a chain-transfer constant (Cs) of 1.20–1.28 at 70 °C [1]. Because this value is close to 1.0, it ensures a constant average molar mass throughout the entire batch polymerization process [1]. Furthermore, unlike its close analog EBMA, MBMA provides an exact structural match to the PMMA repeating unit, preventing the introduction of ethyl ester end-group defects.

Evidence DimensionChain-transfer constant (Cs) and structural homology
Target Compound DataMBMA (Cs = 1.20–1.28; exact methyl ester match for PMMA backbone)
Comparator Or BaselineEBMA (introduces an ethyl ester structural defect)
Quantified DifferenceMBMA maintains ideal Cs near 1.0 while ensuring 100% structural homogeneity at the macromonomer chain end, unlike EBMA.
ConditionsBulk polymerization of methyl methacrylate (MMA) at 70 °C, conversion <1%.

Selecting MBMA ensures highly controlled molecular weight distribution and strict chemical uniformity at the macromonomer chain ends, which is critical for high-performance graft copolymer formulations.

Accelerated Kinetics in Late-Stage Photoredox Functionalization

MBMA exhibits dramatically accelerated reaction kinetics when utilized as a Michael acceptor in late-stage photoredox-catalyzed aryl C–H bond diazomethylation. Under identical Ru(bpy)3(PF6)2 photoredox conditions, MBMA achieved full conversion in just 30 minutes, whereas the common baseline comparator, methyl vinyl ketone, required 4 hours to reach completion [1].

Evidence DimensionTime to full conversion
Target Compound DataMBMA (30 minutes)
Comparator Or BaselineMethyl vinyl ketone (4 hours)
Quantified DifferenceMBMA reacts 8 times faster than methyl vinyl ketone under identical photoredox conditions.
ConditionsRu(bpy)3(PF6)2 (1.0 mol %), Hantzsch ester (1.5 equiv), DIPEA (2.0 equiv), CH2Cl2 (0.1 M), blue LEDs, room temperature.

The accelerated kinetics of MBMA significantly reduce reactor time and energy consumption in late-stage photoredox functionalization workflows.

Precursor Suitability in Transition-Metal Catalyzed Allylations

In diethylzinc-mediated metalloamination-alkylation reactions catalyzed by Cu(I) salts, the choice of electrophile is critical. MBMA successfully furnishes enoate methacrylates in high yields without interfering with the organometallic reagents [1]. Conversely, utilizing the free acid analog, 2-(bromomethyl)acrylic acid, introduces acidic protons that quench the highly reactive Et2Zn reagent and poison the CuCN(LiBr)2 or CuBr·SMe2 catalysts, requiring additional protection steps[1].

Evidence DimensionCompatibility with basic/organometallic reagents
Target Compound DataMBMA (pre-protected methyl ester enables direct, high-yield allylation)
Comparator Or Baseline2-(bromomethyl)acrylic acid (acidic proton quenches Et2Zn and poisons Cu catalysts)
Quantified DifferenceMBMA allows for a streamlined 1-step allylation, whereas the free acid necessitates a multi-step protection-deprotection sequence.
ConditionsDiethylzinc-mediated metalloamination-alkylation catalyzed by CuCN(LiBr)2 or CuBr·SMe2 in THF/BTF at 90 °C.

Procuring the methyl ester directly bypasses the need for protecting group chemistry, streamlining the synthesis of complex nitrogenous heterocycles and pharmaceutical intermediates.

Volumetric Dosing and Phase Separation Predictability

For industrial scale-up, the physical properties of liquid reagents dictate processability. MBMA has a reported density of 1.489 g/mL at 25 °C, making it significantly denser than its closest analog, EBMA, which has a density of 1.398 g/mL . This 6.5% difference in density fundamentally alters volumetric dosing calculations and changes the phase separation dynamics during aqueous workups.

Evidence DimensionLiquid density
Target Compound DataMBMA (1.489 g/mL)
Comparator Or BaselineEBMA (1.398 g/mL)
Quantified DifferenceMBMA is approximately 6.5% denser than EBMA.
ConditionsStandard laboratory conditions (25 °C).

Accurate volumetric dosing and predictable phase separation are critical for reproducible scale-up in industrial polymer and small-molecule manufacturing.

Synthesis of PMMA Macromonomers

MBMA is the premier addition-fragmentation chain transfer agent for producing α-bromo-functionalized PMMA macromonomers. Its methyl ester group perfectly matches the PMMA backbone, ensuring structural homogeneity for downstream graft copolymerization [1].

Late-Stage Photoredox Functionalization

Due to its extremely rapid reaction kinetics (achieving full conversion in as little as 30 minutes), MBMA is the ideal Michael acceptor for late-stage aryl C–H bond diazomethylation in pharmaceutical library synthesis [2].

Transition-Metal Catalyzed Allylations

MBMA serves as a highly efficient electrophile in Cu(I)-catalyzed metalloamination-alkylations, where its pre-protected ester form prevents the catalyst poisoning and reagent quenching that would occur with free acrylic acids [3].

In Situ ATRP End-Group Modification

MBMA is utilized to quantitatively transform the ω-bromo end groups of polymers prepared via living radical polymerization into methacrylate-based macromonomers in situ, streamlining the production of complex polymer architectures [1].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

177.96294 Da

Monoisotopic Mass

177.96294 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4224-69-5

Wikipedia

Methyl 2-(bromomethyl)acrylate

Dates

Last modified: 08-15-2023

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